molecular formula C19H21NO3 B14005297 3-Hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one CAS No. 18124-91-9

3-Hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one

Cat. No.: B14005297
CAS No.: 18124-91-9
M. Wt: 311.4 g/mol
InChI Key: JOGUEBOMDPDHHK-UHFFFAOYSA-N
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Description

3-Hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one: is an organic compound belonging to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid . This compound is notable for its unique structure, which includes a morpholine ring, a hydroxy group, and two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one typically involves the reaction of 3-methyl-2,6-diphenylpiperidin-4-one with formaldehyde and morpholine. The reaction is carried out in a mixture of ethanol and dimethylformamide (DMF) at a temperature of 60°C with constant stirring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Potential applications in drug development due to its unique structural features.

Industry:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group and morpholine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
  • 3-Phenylprop-2-enoic acid

Comparison:

Properties

CAS No.

18124-91-9

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

3-hydroxy-1-morpholin-4-yl-2,3-diphenylpropan-1-one

InChI

InChI=1S/C19H21NO3/c21-18(16-9-5-2-6-10-16)17(15-7-3-1-4-8-15)19(22)20-11-13-23-14-12-20/h1-10,17-18,21H,11-14H2

InChI Key

JOGUEBOMDPDHHK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

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